
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as AFPP, is a synthetic compound that belongs to the pyrazole class of chemicals. It has been the subject of extensive research due to its potential applications in the field of medicine. AFPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
Pyrazole derivatives, including N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, play a crucial role in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, which can be achieved under various conditions, including microwave irradiation. These compounds have been explored for their potential as anticancer, analgesic, anti-inflammatory, and antimicrobial agents. The recent success of pyrazole COX-2 inhibitors underlines the importance of these heterocycles in drug development (Dar & Shamsuzzaman, 2015).
Role in Organic Synthesis
Pyrazole derivatives serve as valuable synthons in organic synthesis, contributing to the development of new chemical entities with enhanced biological activities. Their ability to act as intermediates in the creation of complex molecules makes them indispensable in the synthesis of pharmacologically active compounds. The methodologies for synthesizing pyrazole derivatives, including the use of microwave irradiation, offer efficient routes to these biologically active molecules, facilitating the design and development of new therapeutic agents.
Antioxidant Activity and Analytical Methods
The study of antioxidants and their mechanisms is vital in various fields, including food engineering, medicine, and pharmacy. Pyrazole derivatives have been investigated for their antioxidant properties, utilizing assays based on hydrogen atom transfer and electron transfer. These methods provide insights into the antioxidant capacity of compounds, including pyrazole derivatives, highlighting their potential therapeutic benefits in combating oxidative stress (Munteanu & Apetrei, 2021).
Emerging Applications in Optoelectronics
Recent research has expanded the applications of pyrazole derivatives beyond medicinal chemistry, exploring their potential in optoelectronic materials. Pyrazole and pyrimidine fragments have been incorporated into π-extended conjugated systems, demonstrating significant value for the creation of novel materials. These compounds have shown promise in applications related to photo- and electroluminescence, including organic light-emitting diodes (OLEDs) and solar cells. The synthesis of polyhalogen derivatives of pyrazoles has enabled the development of materials with enhanced electroluminescent properties, opening new avenues for research in optoelectronic devices (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-3-11-28-19-13-25(18-9-7-16(22)8-10-18)24-20(19)21(27)23-17-6-4-5-15(12-17)14(2)26/h4-10,12-13H,3,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDQAZXEDWTDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

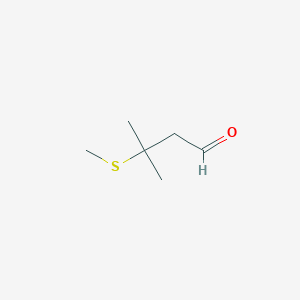
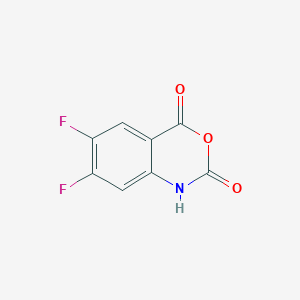
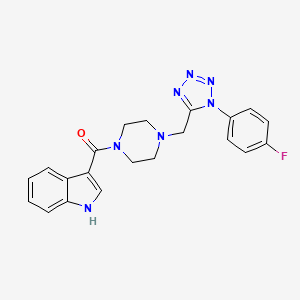
![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)
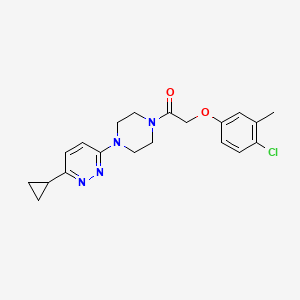
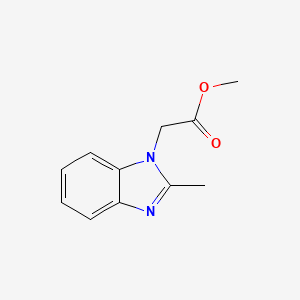
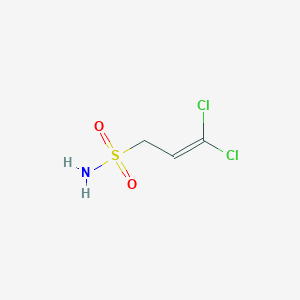
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)
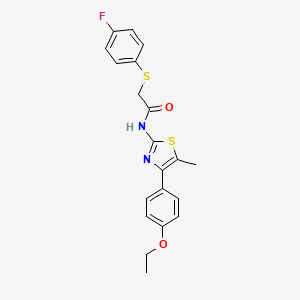
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2714268.png)
